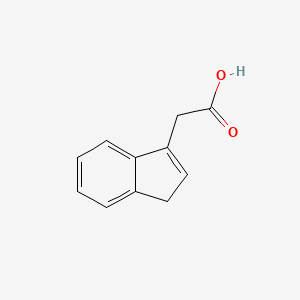
1H-Indene-3-acetic acid
Cat. No. B8798428
M. Wt: 174.20 g/mol
InChI Key: JMNVALXGIOSFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05194437
Procedure details


2-(ind-1-en-1-yl)-acetic acid was prepared according to the method of H. Ahmed and N. Campbell J.C.S. (1960), 4115-4120, in a yield of 90%, from ethyl 2-(indan-1-ylidene)-acetate, which was itself prepared in a yield of 48% from indan-1-one and (C6H5)3P=CH--COOC2H5 in toluene.




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[CH:10][C:11]([O:13]CC)=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C1(=O)C2C(=CC=CC=2)CC1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:1]1([CH2:10][C:11]([OH:13])=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=CC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CCC2=CC=CC=C12)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
